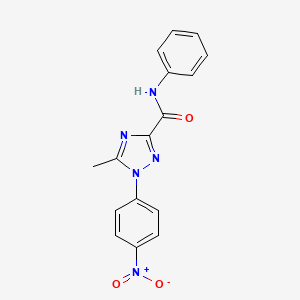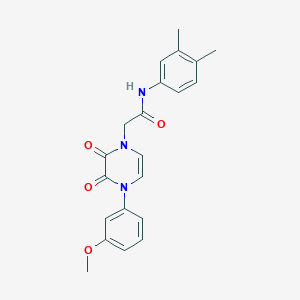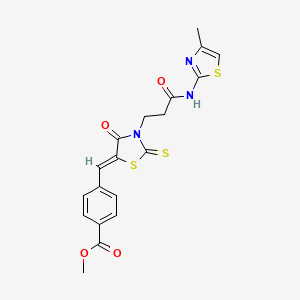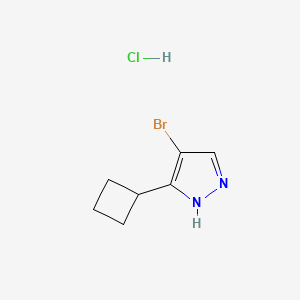![molecular formula C19H23ClN2O3S2 B2865000 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034288-23-6](/img/structure/B2865000.png)
1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a thienopyridine core, and a sulfonyl group attached to a chloromethoxyphenyl moiety
Méthodes De Préparation
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the construction of the thienopyridine core. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Construction of the Thienopyridine Core: This can be accomplished through cyclization reactions involving thiophene and pyridine derivatives.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can yield a variety of products, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound’s structural features suggest potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its chemical reactivity makes it useful in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and thienopyridine moieties may interact with various receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can be compared with other similar compounds, such as:
This compound analogs: These compounds share similar structural features but may have different substituents, leading to variations in their chemical reactivity and biological activity.
Sulfonyl-containing piperidine derivatives: These compounds have a sulfonyl group attached to a piperidine ring but may lack the thienopyridine core, resulting in different properties and applications.
Thienopyridine derivatives: These compounds contain the thienopyridine core but may have different substituents, affecting their chemical and biological properties.
Propriétés
IUPAC Name |
5-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-25-18-3-2-16(12-17(18)20)27(23,24)22-9-4-15(5-10-22)21-8-6-19-14(13-21)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNTRCKAAUUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)
![1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2864919.png)

![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)

![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)
![N-cyclohexyl-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2864930.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2864931.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2864932.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864933.png)


![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)
